molecular formula C28H22ClN3O2S B2802514 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide CAS No. 922628-81-7

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2802514
CAS No.: 922628-81-7
M. Wt: 500.01
InChI Key: KRGYGRIWEKOFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide is a novel chemical entity belonging to the benzothiazole-acetamide class, a group of compounds gaining significant interest in medicinal chemistry and oncology research . This compound features a 1,3-benzothiazole core substituted with a chloro group at position 7 and a methoxy group at position 4, an architecture often associated with diverse biological activities . Its acetamide scaffold is further modified with diphenyl and pyridin-3-ylmethyl groups, which are known to enhance interactions with biological targets . Benzothiazole derivatives analogous to this compound have demonstrated potent and selective antitumor properties in preclinical studies, showing significant cytotoxicity against a range of cancer cell lines, including breast, colon, and lung carcinomas . The proposed mechanism of action for this class of compounds typically involves the inhibition of key enzymes crucial for cancer cell proliferation and the induction of apoptosis, or programmed cell death, in malignant cells . Furthermore, related acetamide derivatives have shown promise as inhibitors of critical biological targets, such as carbonic anhydrase and the hypoxia-inducible factor-1 (HIF-1) protein, suggesting potential applications for this compound in researching tumor hypoxia and other disease pathways . As a research chemical, it serves as a valuable lead compound for investigating new therapeutic pathways and structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for in-vitro studies and is not classified as a drug or pharmaceutical. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClN3O2S/c1-34-23-15-14-22(29)26-25(23)31-28(35-26)32(18-19-9-8-16-30-17-19)27(33)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-17,24H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGYGRIWEKOFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methoxylating agents.

    Formation of the Acetamide Moiety: The acetamide moiety can be introduced by reacting the benzothiazole derivative with an acylating agent such as acetyl chloride or acetic anhydride.

    Attachment of the Pyridinylmethyl Group: The final step involves the nucleophilic substitution reaction of the acetamide derivative with a pyridinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its diverse biological activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Benzothiazole Core Modifications: The target compound’s 7-chloro-4-methoxy substitution contrasts with the 4-chloro group in and the unsubstituted benzothiazole in . The diphenylacetamide group distinguishes it from analogs with monocyclic aryl (e.g., 3-methylphenyl in ) or heteroaryl (e.g., pyridinyl in ) moieties. The diphenyl structure may increase steric bulk, affecting target selectivity .

Pyridinylmethyl vs. Other N-Substituents: The pyridin-3-ylmethyl group in the target compound differs from the diethylaminoethyl group in and the 4-methylpiperazine in . Pyridinyl groups facilitate π-π interactions with biological targets, whereas aliphatic amines (e.g., diethylaminoethyl) may enhance solubility .

Activity Trends :

  • Compounds with electron-withdrawing groups (e.g., chloro, fluoro) on the aryl ring exhibit enhanced antibacterial and anticancer activities, as seen in . The target compound’s chloro and methoxy substituents align with this trend.
  • The pyridinyl-thiadiazole hybrid in demonstrated potent cytotoxicity (IC50 = 1.8 µM), suggesting that combining heteroaryl systems (e.g., benzothiazole + pyridine) may synergize activity.

Physicochemical and Pharmacokinetic Considerations

  • Hydrogen Bonding: The pyridinylmethyl group may form stronger hydrogen bonds than aliphatic amines (e.g., diethylaminoethyl in ), enhancing target affinity .

Q & A

Q. What are the standard synthetic protocols for preparing benzothiazole-acetamide derivatives like this compound?

Methodological Answer: The synthesis typically involves multi-step reactions:

Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions .

Substituent Introduction : Chlorination (e.g., using POCl₃) and methoxylation at positions 7 and 4, respectively, via electrophilic substitution .

Acetamide Coupling : Reacting the benzothiazole intermediate with 2,2-diphenylacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, followed by N-alkylation with pyridin-3-ylmethyl bromide .
Key Conditions : Reactions are monitored via TLC, and purification employs column chromatography (silica gel, ethyl acetate/hexane). Yields range from 70–90% depending on step optimization .

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity thresholds .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyridyl protons at δ 8.1–8.5 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
    • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as seen in related benzothiazole-acetamides with dihedral angles ~80° between aromatic rings .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence crystallographic packing and bioactivity?

Methodological Answer:

  • Crystallography : The 7-chloro and 4-methoxy groups introduce steric hindrance, altering dihedral angles (e.g., 79.3° between benzothiazole and phenyl rings in analogs). This affects intermolecular interactions (e.g., O–H⋯N hydrogen bonds, π–π stacking) critical for crystal stability .
  • Bioactivity Implications : Chlorine enhances lipophilicity and membrane permeability, while the pyridylmethyl group enables hydrogen bonding with biological targets (e.g., bacterial enzymes). Computational docking (AutoDock Vina) predicts binding affinities to quorum-sensing proteins (e.g., LasR in P. aeruginosa) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • In Vitro–In Vivo Correlation (IVIVC) :
    • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid clearance issues.
    • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility, as seen in analogs with logP > 3.5 .
    • Pharmacokinetic Profiling : Conduct LC-MS/MS studies to measure plasma half-life and tissue distribution in murine models .
  • Case Study : A related compound showed potent in vitro anti-tubercular activity (MIC = 1.56 µg/mL) but poor in vivo efficacy due to protein binding; PEGylation improved bioavailability by 40% .

Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?

Methodological Answer:

  • SAR Workflow :
    • Analog Synthesis : Replace diphenyl groups with heteroaryl (e.g., thiophene) or vary pyridyl positions (2- vs. 3-substitution) .
    • Biological Screening : Test against panels (e.g., NCI-60 cancer cells, Gram-positive/-negative bacteria) with IC₅₀/EC₅₀ calculations.
    • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups at position 7 enhance antibacterial potency .
  • Example : Substituting 4-methoxy with 4-ethoxy reduced antifungal activity by 50%, indicating steric sensitivity at this position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.